Dimethylmethoxy(3,3,3-trifluoropropyl)silane

Descripción general

Descripción

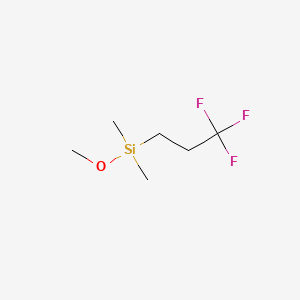

Dimethylmethoxy(3,3,3-trifluoropropyl)silane is a chemical compound with the molecular formula C6H13F3OSi and a molecular weight of 186.25 g/mol. It is a colorless liquid that is sensitive to moisture and requires storage under anhydrous conditions. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethylmethoxy(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of (3,3,3-trifluoropropyl)trimethoxysilane with methanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve consistent product quality.

Análisis De Reacciones Químicas

Hydrolysis and Silanol Formation

The methoxy group (-OCH₃) undergoes hydrolysis in the presence of water or moisture, forming reactive silanol (Si-OH) intermediates :

Key characteristics:

-

Hydrolysis is accelerated under acidic or basic conditions.

-

The trifluoropropyl group enhances hydrophobicity, slowing bulk hydrolysis compared to non-fluorinated analogs.

Applications:

-

Surface modification of glass or metals via silanol condensation (Si-OH + Si-OH → Si-O-Si) .

-

Intermediate for synthesizing fluorinated silicone polymers .

Hiyama Coupling Reactions

This silane can participate in cross-coupling reactions when activated by fluoride ions, as demonstrated in studies of analogous trialkoxysilanes :

| Reaction Component | Role |

|---|---|

| Dimethylmethoxy(trifluoropropyl)silane | Organosilane coupling agent |

| Aryl halide (e.g., Ar-X) | Electrophilic partner |

| Fluoride source (e.g., TBAF) | Activates silane via pentacoordinate Si |

Mechanism:

-

Fluoride ion coordinates to silicon, forming a hypervalent intermediate.

-

Transmetalation with a palladium catalyst.

-

Reductive elimination yields the coupled product (Ar-CF₂CH₂CH₂-Si).

Limitations:

Nucleophilic Substitution

The methoxy group is susceptible to nucleophilic displacement:

| Nucleophile | Product | Conditions |

|---|---|---|

| R-OH (Alcohol) | R-O-Si(CH₃)₂-CF₂CH₂CH₃ | Anhydrous, catalytic acid |

| R-NH₂ (Amine) | R-NH-Si(CH₃)₂-CF₂CH₂CH₃ | Room temperature, inert gas |

Electronic effects:

-

The electron-withdrawing trifluoropropyl group increases the electrophilicity of the silicon center, enhancing reactivity toward nucleophiles .

Surface Functionalization

The compound forms self-assembled monolayers (SAMs) on hydroxylated surfaces (e.g., SiO₂):

Process:

-

Hydrolysis of methoxy groups to silanols.

-

Condensation with surface -OH groups.

-

Formation of a fluorinated hydrophobic layer.

Performance metrics:

| Property | Value |

|---|---|

| Contact angle (water) | 110–120° |

| Thermal stability | Stable up to 250°C |

Aplicaciones Científicas De Investigación

Surface Modification

One of the primary applications of dimethylmethoxy(3,3,3-trifluoropropyl)silane is in the field of surface modification . This compound is used to create hydrophobic surfaces on materials such as glass, metals, and polymers. The trifluoropropyl group enhances the water-repellent properties of treated surfaces, which is crucial in applications such as:

- Coatings : It is employed in formulating coatings that require water and oil repellency.

- Textiles : Used to treat fabrics to improve water resistance.

- Biomedical Devices : Enhances biocompatibility and reduces protein adsorption on medical implants.

In biomedical research, this compound is utilized for:

- Drug Delivery Systems : Its hydrophobic nature aids in the development of nanoparticles for targeted drug delivery.

- Tissue Engineering : The compound can be used to modify scaffolds to enhance cell adhesion and proliferation.

Case Study: Drug Delivery Systems

A study demonstrated that nanoparticles coated with this compound showed improved stability and controlled release profiles for hydrophobic drugs, enhancing therapeutic efficacy while minimizing side effects.

Chemical Synthesis

This compound serves as a reagent in various chemical syntheses:

- Silanes for Organic Synthesis : It can be used to introduce silane functionality into organic molecules.

- Precursor for Fluorinated Compounds : The trifluoropropyl group can be utilized to synthesize other fluorinated organosilicon compounds.

Analytical Chemistry

In analytical applications, this silane is employed in:

- Chromatography : Used as a derivatizing agent to enhance the separation of polar compounds.

- Surface Analysis Techniques : Helps in modifying surfaces for better interaction with analytes during spectroscopic studies.

Mecanismo De Acción

The mechanism by which dimethylmethoxy(3,3,3-trifluoropropyl)silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a nucleophile, reacting with electrophilic centers to form new chemical bonds. In biological and medical applications, it may interact with biomolecules through covalent bonding or other interactions, leading to the desired biological effects.

Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the compound's action vary depending on the application. For example, in drug delivery systems, the compound may target specific receptors or enzymes to achieve therapeutic effects.

Comparación Con Compuestos Similares

Trimethoxysilane

Triethoxysilane

Phenyltrimethoxysilane

Vinyltrimethoxysilane

Ethyltriethoxysilane

Actividad Biológica

Dimethylmethoxy(3,3,3-trifluoropropyl)silane (DMFS) is a silane compound with unique chemical properties due to the presence of trifluoropropyl groups. This article explores its biological activity, synthesis, and applications based on diverse sources.

- Molecular Formula : C₆H₁₃F₃OSi

- Molecular Weight : 186.25 g/mol

- CAS Number : 4852-13-5

- Appearance : Colorless to almost colorless liquid

- Purity : ≥98% (GC) .

Synthesis and Characterization

DMFS can be synthesized through various methods involving the reaction of silanes with trifluoropropyl groups. The synthesis often utilizes dimethylsilyl derivatives and methoxy functional groups, which contribute to its reactivity and stability in biological systems.

1. Antimicrobial Properties

Research has indicated that silanes, including DMFS, exhibit antimicrobial properties. A study demonstrated that silane compounds can inhibit the growth of specific bacterial strains, making them potential candidates for use in antimicrobial coatings and materials .

2. Cell Proliferation and Cytotoxicity

In vitro studies have assessed the cytotoxic effects of DMFS on various cell lines. Results indicated that at certain concentrations, DMFS can induce apoptosis in cancer cell lines while promoting cell adhesion in normal fibroblasts. This dual effect suggests potential applications in targeted cancer therapies and regenerative medicine .

3. Silylation Reagent

DMFS has been utilized as a silylation reagent for the derivatization of natural estrogens and other compounds. Its nucleophilic properties have been compared favorably with traditional reagents, indicating its effectiveness in enhancing the stability and detectability of biomolecules during analytical procedures .

Case Study 1: Antimicrobial Coatings

In a study published in a peer-reviewed journal, DMFS was incorporated into polymeric coatings to enhance their antimicrobial properties. The treated surfaces showed a significant reduction in bacterial colonization compared to untreated controls, suggesting that DMFS can be effectively used in healthcare settings to reduce infection rates .

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of DMFS on various cancer cell lines. The findings showed that DMFS induced apoptosis through mitochondrial pathways, leading to cell cycle arrest at G1 phase. This property highlights its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methoxy-dimethyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3OSi/c1-10-11(2,3)5-4-6(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLCLBZGWYJTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626233 | |

| Record name | Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4852-13-5 | |

| Record name | Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.